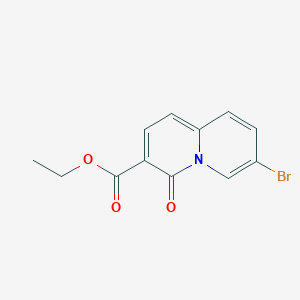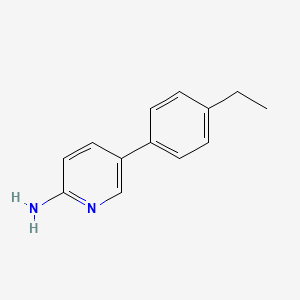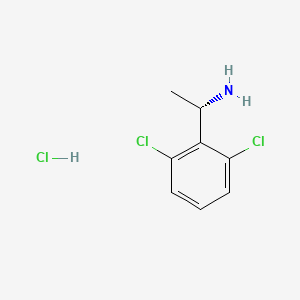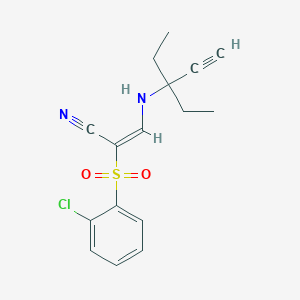
3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile, otherwise known as 3-DCPE, is a novel small molecule that has recently been studied in the scientific research community. This compound has been found to have a variety of potential applications, such as in drug development, organic synthesis, and as a reagent for various analytical techniques. The aim of
Mechanism of Action
The mechanism of action of 3-DCPE is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme PI3K. This enzyme is involved in the signal transduction pathways that regulate cell growth and survival. Inhibition of PI3K has been found to have anti-cancer effects, and 3-DCPE has been studied as a potential drug candidate for the treatment of various types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DCPE are not yet fully understood. However, it has been found to be a potent inhibitor of the enzyme PI3K. Inhibition of PI3K has been found to have anti-cancer effects, and 3-DCPE has been studied as a potential drug candidate for the treatment of various types of cancer. In addition, 3-DCPE has also been studied for its potential applications in organic synthesis and as a reagent for various analytical techniques.
Advantages and Limitations for Lab Experiments
The advantages of using 3-DCPE in laboratory experiments include its high solubility in organic solvents, its low cost, and its stability in aqueous solutions. In addition, 3-DCPE has been found to be a potent inhibitor of the enzyme PI3K, which makes it a useful tool for studying the effects of PI3K inhibition on cell growth and survival. However, there are some limitations to using 3-DCPE in laboratory experiments. For example, the exact mechanism of action of 3-DCPE is still not fully understood, and further research is needed to elucidate this. In addition, 3-DCPE has been found to be toxic to cells at high concentrations, and care should be taken when using this compound in laboratory experiments.
Future Directions
The potential future directions for 3-DCPE include further research into its mechanism of action, as well as its potential applications in drug development and organic synthesis. Additionally, further research could be conducted into the biochemical and physiological effects of 3-DCPE, as well as its advantages and limitations for laboratory experiments. Finally, 3-DCPE could be studied for its potential applications in other areas, such as analytical techniques and drug delivery systems.
Synthesis Methods
3-DCPE can be synthesized using a two-step synthesis process. The first step involves the formation of a sulfonamide from 2-chlorophenylsulfonyl chloride and 1,1-diethylprop-2-ynyl amine. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and is followed by an aqueous workup. The second step involves the formation of 3-DCPE from the sulfonamide and ethyl prop-2-enenitrile, which is carried out in the presence of a base catalyst, such as sodium hydroxide. The reaction is then quenched with aqueous acid and the product is purified by column chromatography.
Scientific Research Applications
3-DCPE has been studied for its potential applications in drug development. It has been found to be a potent inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K). This enzyme is involved in signal transduction pathways that regulate cell growth and survival. Inhibition of PI3K has been found to have anti-cancer effects, and 3-DCPE has been studied as a potential drug candidate for the treatment of various types of cancer. In addition, 3-DCPE has also been studied for its potential applications in organic synthesis and as a reagent for various analytical techniques.
properties
IUPAC Name |
(E)-2-(2-chlorophenyl)sulfonyl-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-4-16(5-2,6-3)19-12-13(11-18)22(20,21)15-10-8-7-9-14(15)17/h1,7-10,12,19H,5-6H2,2-3H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXBNPHJVTCBE-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC=C(C#N)S(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C#C)N/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

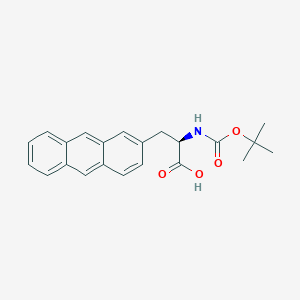
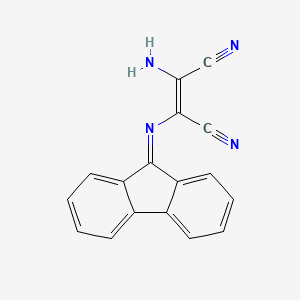

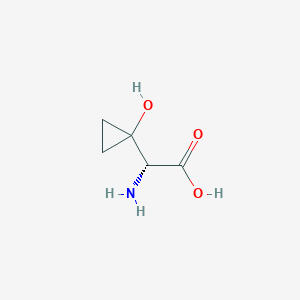


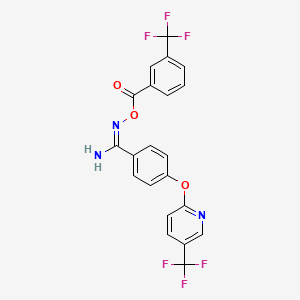
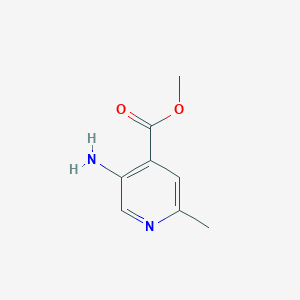

aminophenylboronic acid](/img/structure/B6324571.png)
